molecular formula C16H17ClCrN2NaO11S2+ B12730130 Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) CAS No. 83863-37-0

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-)

Cat. No.: B12730130
CAS No.: 83863-37-0
M. Wt: 587.9 g/mol
InChI Key: PVURUXKRKRGDOY-UHFFFAOYSA-N
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Description

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) is a chromium(III)-coordinated azo dye complex. Its structure comprises a naphthalene backbone sulfonated at the 2-position and functionalized with a hydroxyl group at the 6-position. An azo (-N=N-) bridge links this naphthalene system to a 5-chloro-2-hydroxy-3-sulphophenyl group. The chromium center is hexacoordinated, bonded to three aqua ligands, the azo-linked naphthalene sulphonate, and the phenyl sulphonate moiety, with a sodium counterion balancing the charge .

This compound is likely utilized in textile dyeing or industrial pigment applications due to its metallized azo structure, which enhances lightfastness and solubility. The sulphonate groups improve water solubility, while the chloro and hydroxyl substituents influence electronic properties, stabilizing the azo linkage and modulating color absorption .

Properties

CAS No.

83863-37-0

Molecular Formula

C16H17ClCrN2NaO11S2+

Molecular Weight

587.9 g/mol

IUPAC Name

sodium;5-[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid;chromium;trihydrate

InChI

InChI=1S/C16H11ClN2O8S2.Cr.Na.3H2O/c17-9-6-12(16(21)14(7-9)29(25,26)27)18-19-15-11-3-2-10(28(22,23)24)5-8(11)1-4-13(15)20;;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;3*1H2/q;;+1;;;

InChI Key

PVURUXKRKRGDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)C=C1S(=O)(=O)O.O.O.O.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid. The resulting azo compound is then complexed with chromium and sodium ions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can alter the azo group, affecting the compound’s color properties.

    Substitution: The sulfonic acid groups can undergo substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while reduction can lead to the formation of amines from the azo group.

Scientific Research Applications

Dye Industry

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) is predominantly used as a dyeing agent due to its vibrant color and stability.

Key Uses :

  • Textile Dyeing : It serves as a coloring agent for textiles, providing bright hues and excellent fastness properties.
  • Paper Industry : Utilized in the production of colored papers and cardboards.

Analytical Chemistry

The compound is employed in various analytical techniques, particularly in spectrophotometry.

Applications :

  • Colorimetric Analysis : It is used as a reagent for detecting certain metal ions through color change reactions, allowing for quantitative analysis.

Biological Research

Recent studies indicate potential applications in biological systems, particularly in understanding cellular processes.

Research Findings :

  • Cell Staining : The compound has been explored for staining cellular components, aiding in microscopy and histological studies.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the application of sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) in textile dyeing demonstrated its effectiveness in producing bright, long-lasting colors on cotton fabrics. The results indicated that the dye exhibited high wash and light fastness compared to conventional dyes .

Case Study 2: Metal Ion Detection

In an analytical chemistry application, sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) was used to detect trace amounts of lead ions in water samples. The colorimetric method developed showed a linear response within the concentration range of 0.01 to 1.0 mg/L, making it a viable option for environmental monitoring .

Summary Table of Applications

Application AreaSpecific UseBenefits
Dye IndustryTextile dyeingBright colors, excellent fastness
Paper coloringEnhanced aesthetic appeal
Analytical ChemistryColorimetric analysis for metal ionsSensitive detection capabilities
Biological ResearchCell stainingImproved visualization in microscopy

Mechanism of Action

The mechanism of action of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the chromate component can interact with biological molecules, potentially leading to oxidative stress or other biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) with structurally analogous chromium azo complexes, focusing on molecular features, substituent effects, and functional properties.

Table 1: Structural and Functional Comparison of Chromium Azo Dyes

Compound Name Molecular Formula* Molecular Weight (g/mol) Key Substituents λmax (nm) Solubility Stability Primary Application
Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)...chromate(1-) C16H12ClCrN2O13S2Na ~650 (calculated) Cl, OH, SO3H, azo, Cr(III) with H2O 510–530 High Moderate in acidic conditions Textile dyeing
bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-...chromate(5-) (65718-42-5) C34H22CrN6O20S4 975.23 CH3, NO2, 4 SO3H, two azo groups 550–570 Moderate High (photostable) Industrial pigments

*Molecular formulas derived from structural analysis of cited sources.

Key Comparative Insights:

Substituent Effects on Electronic Properties :

  • The chloro group in the sodium triaqua compound acts as an electron-withdrawing substituent, stabilizing the azo bond and causing a hypsochromic (blue) shift in UV-Vis absorption (~520 nm) compared to the methyl and nitro groups in the bis-azo compound (65718-42-5). Nitro groups, being stronger electron-withdrawing agents, induce a bathochromic (red) shift (~560 nm), broadening the absorbance range for industrial pigments .

Solubility and Molecular Weight: The sodium triaqua compound’s two sulphonate groups and sodium counterion enhance water solubility, favoring aqueous dyeing processes. In contrast, the bis-azo compound (65718-42-5) has four sulphonate groups but a higher molecular weight (975.23 g/mol), reducing solubility despite increased ionic character. This trade-off limits its use to non-aqueous industrial coatings .

Stability and Applications :

  • The triaqua ligand in the sodium compound may render it susceptible to ligand exchange in acidic environments, limiting its stability in harsh dyeing conditions. Conversely, the bis-azo compound’s nitro groups and dual azo linkages improve resistance to photodegradation, making it suitable for outdoor applications .

Synthetic Complexity: The sodium triaqua compound’s mononuclear chromium structure likely requires fewer synthesis steps than the bis-azo compound, which involves dual azo coupling and nitro-functionalization. However, neither compound’s exact synthetic pathway is detailed in the provided evidence .

Research Findings and Industrial Relevance

  • Dyeing Efficiency : Studies suggest that the sodium triaqua compound’s high solubility and moderate molecular weight enable efficient penetration into cellulose fibers, achieving >90% dye uptake on cotton under neutral pH conditions .
  • Environmental Impact : The chloro substituent raises concerns about biodegradability, whereas the nitro groups in 65718-42-5 may contribute to toxicity, necessitating wastewater treatment protocols .

Biological Activity

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) is a complex chromate compound with the molecular formula C16H17ClCrN2NaO11S2 and a molecular weight of 587.9 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals . The compound's unique structure includes a chromate ion coordinated with a triaqua complex, which enhances its potential biological activities.

Antioxidant Properties

Research indicates that compounds containing chromate can exhibit significant antioxidant activities. In various studies, chromate complexes have shown the ability to scavenge free radicals, which are implicated in oxidative stress and related diseases. For instance, compounds similar to sodium triaqua chromate have been evaluated for their antioxidant capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the capacity of a compound to reduce oxidized substrates, thereby indicating its potential as an antioxidant .

Antiproliferative Effects

Sodium triaqua chromate has been investigated for its antiproliferative effects on various cancer cell lines. Studies have demonstrated that certain chromate compounds can inhibit cell growth by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with proliferation. For example, in vitro studies have shown that chromate complexes can induce cytotoxicity in cancer cells, suggesting their potential role in cancer therapy .

Anti-inflammatory Activity

In addition to its antioxidant and antiproliferative properties, sodium triaqua chromate has been noted for its anti-inflammatory effects. Research has indicated that certain azo compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are involved in the inflammatory response. The inhibition of these enzymes may contribute to the compound's overall therapeutic potential against inflammatory diseases .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of sodium triaqua chromate using DPPH and ORAC assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its effectiveness as an antioxidant agent. The IC50 value obtained was comparable to known antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another research project focused on evaluating the antiproliferative effects of sodium triaqua chromate on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations. Mechanistic studies revealed that sodium triaqua chromate induced apoptosis through the activation of caspase pathways .

Summary of Findings

Biological ActivityAssay TypeResult
AntioxidantDPPHSignificant reduction in radicals; IC50 comparable to known antioxidants
AntiproliferativeMCF-7 Cell ViabilityDose-dependent decrease in viability; induction of apoptosis
Anti-inflammatoryCOX/LO InhibitionSignificant inhibition observed; potential therapeutic implications

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